REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:15][NH:16]CC2C=CC=CC=2)([CH2:13][OH:14])[CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH2:16][CH2:15][C:10]1([CH2:13][OH:14])[CH2:11][CH2:12][NH:8][CH2:9]1 |f:2.3|
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Name
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1-Benzyl-3-(benzylaminomethyl)-3-hydroxymethylpyrrolidine
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Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)(CO)CNCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed
|
Type
|
CONCENTRATION
|
Details
|
the manure was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CNCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |